molecular formula C24H23N3O3S B2444005 N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330200-81-2

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2444005
CAS RN: 330200-81-2
M. Wt: 433.53
InChI Key: DCHLUILRSUCREO-UHFFFAOYSA-N
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Description

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The evaluation was conducted using a turbidimetric method .

Anticancer Properties

In the realm of cancer research, compounds d6 and d7 stood out as potent agents against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings were based on the Sulforhodamine B (SRB) assay. Notably, these compounds could serve as valuable leads for rational drug design in breast cancer treatment .

Molecular Docking Studies

To gain insights into the binding interactions, molecular docking studies were performed. Compounds d1 , d2 , d3 , d6 , and d7 exhibited favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results highlight their potential as lead compounds for drug development .

Anti-Inflammatory Activity

While not directly related to the compound itself, the salicylic acid derivative 4-tert-butylphenyl salicylate (4-TBPS) possesses anti-inflammatory properties. Its effects have been demonstrated in a lipopolysaccharide-stimulated mouse macrophage model .

Industrial Applications

Beyond its pharmacological relevance, 4-tert-butylphenol (a related compound) finds use in industry. Notably, it contributes to the production of epoxy resins, curing agents, polycarbonate resins, and phenolic resins. Additionally, it serves as a plasticizer .

properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-24(2,3)17-8-4-15(5-9-17)19-14-31-23(25-19)26-22(30)16-6-10-18(11-7-16)27-20(28)12-13-21(27)29/h4-11,14H,12-13H2,1-3H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHLUILRSUCREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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